molecular formula C11H10BrF3N2S B2487083 4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide CAS No. 1798779-06-2

4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2487083
CAS No.: 1798779-06-2
M. Wt: 339.17
InChI Key: MPWBYPWGZTZLKQ-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a trifluoromethyl group, and an amine group, making it a versatile molecule for chemical reactions and research applications.

Scientific Research Applications

4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amine Functionalization: The amine group is incorporated through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrobromide Salt Formation: Finally, the hydrobromide salt is formed by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide, and pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-[(2,4,5-trifluorophenyl)methyl]-1,3-thiazol-2-amine
  • 4-Methyl-5-[(2,3,5-trifluorophenyl)methyl]-1,3-thiazol-2-amine
  • 4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Uniqueness

4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide stands out due to its specific trifluoromethyl substitution pattern, which can significantly influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its hydrochloride counterpart.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S.BrH/c1-5-8(17-11(15)16-5)4-6-2-3-7(12)10(14)9(6)13;/h2-3H,4H2,1H3,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWBYPWGZTZLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=C(C(=C(C=C2)F)F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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